2-amino-2-oxoethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate
Overview
Description
2-amino-2-oxoethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate is a synthetic organic compound with a molecular formula of C8H10BrN3O3 It features a pyrazole ring substituted with a bromine atom and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-oxoethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions to form the pyrazole ring.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Esterification: The brominated pyrazole is then reacted with ethyl 2-amino-2-oxoacetate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the bromination step and automated systems for the esterification process to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-oxoethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the pyrazole ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Substituted pyrazoles.
Hydrolysis: 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid.
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced amine derivatives.
Scientific Research Applications
2-amino-2-oxoethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrazole-containing drugs.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and biological pathways involving pyrazole derivatives.
Mechanism of Action
The mechanism of action of 2-amino-2-oxoethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and ester group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-oxoethyl 3-(4-chloro-1H-pyrazol-1-yl)propanoate: Similar structure but with a chlorine atom instead of bromine.
2-amino-2-oxoethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate: Similar structure but with a methyl group instead of bromine.
2-amino-2-oxoethyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-amino-2-oxoethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate imparts unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s biological activity and binding interactions.
Properties
IUPAC Name |
(2-amino-2-oxoethyl) 3-(4-bromopyrazol-1-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O3/c9-6-3-11-12(4-6)2-1-8(14)15-5-7(10)13/h3-4H,1-2,5H2,(H2,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWWZEJAJIXVPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(=O)OCC(=O)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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